Fmoc-D-cysteine
Overview
Description
Fmoc-D-Cysteine is an N-terminal protected cysteine derivative used in peptide synthesis . It has two terminal amino functional groups, one with a protecting group . This Fmoc-protected cleavable linker can also be used in the synthesis of chemical biology tools for cleavage under reducing conditions .
Synthesis Analysis
The synthesis of Fmoc-D-Cysteine involves a series of small-molecule C-terminal amidation tags based on phosphonate or aliphatic moieties . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue .
Molecular Structure Analysis
The empirical formula of Fmoc-D-Cysteine is C37H31NO4S . Its molecular weight is 585.71 . The SMILES string representation of its structure is OC(=O)C@@H(c2ccccc2)c3ccccc3)NC(=O)OCC4c5ccccc5-c6ccccc46
.
Chemical Reactions Analysis
Fmoc-D-Cysteine is involved in Fmoc solid-phase peptide synthesis . The Fmoc group is removed with piperidine solution, which does not disturb the acid-labile linker between the peptide and the resin .
Physical And Chemical Properties Analysis
Fmoc-D-Cysteine is a white powder or crystal . It is used in peptide synthesis . It is stored at a temperature of 2-8°C .
Scientific Research Applications
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Peptide and Protein Science
- Fmoc-D-cysteine is used in the synthesis of peptides and proteins . The cysteine thiol group is protected to facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
- The reactive nature of the thiol side chain makes it prone to side reactions such as alkylation and oxidation . Strategies have been developed to protect (and subsequently deprotect) the thiol side chain to overcome these challenges .
- The results of this application have led to significant advancements in the synthesis of biomolecules .
-
Drug Delivery Systems
- Fmoc-D-cysteine has been used in the fabrication of nanobowl infused core–shell like microstructures for pH switchable on-demand anti-cancer drug delivery .
- The fabrication process involves a continuous-flow microfluidics enabled supramolecular self-assembly .
- The nanoformulations demonstrated significantly higher retardation of tumor growth as compared to free Dox .
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Synthesis of Mono- and Bi-functionalized Platinum (IV) Complexes
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Therapeutics
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Synthesis of Pyridazinedione (PD) Scaffold
- Fmoc-D-cysteine is used in the synthesis of a novel thiol-labile cysteine protecting group based on an unsaturated pyridazinedione (PD) scaffold .
- The PD scaffold is compatible with conventional solid phase peptide synthesis (SPPS), and has been showcased in the on-resin synthesis of biologically relevant oxytocin .
- The PD protecting group has also been established for use in both microwave-assisted SPPS and native chemical ligation (NCL) in a model system .
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Regioselective Synthesis of Cyclic Peptides
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDKXQYAKLQKF-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-cysteine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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